molecular formula C20H24N4O4S3 B2668781 N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 831240-00-7

N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2668781
CAS RN: 831240-00-7
M. Wt: 480.62
InChI Key: GHKYUSPUPWWSPK-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H24N4O4S3 and its molecular weight is 480.62. The purity is usually 95%.
BenchChem offers high-quality N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Binding Studies

Research by Meng et al. (2012) involved synthesizing novel p-hydroxycinnamic acid amides, including derivatives structurally similar to N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. These compounds were studied for their interactions with bovine serum albumin (BSA) using fluorescence and UV-vis spectral studies, providing insights into their potential biological interactions and applications in fluorescence binding studies (Meng et al., 2012).

Antimicrobial Studies

Lahtinen et al. (2014) synthesized sulfanilamide derivatives with structures akin to the compound . These derivatives were characterized and evaluated for their antibacterial and antifungal activities. Such studies are crucial in exploring the potential use of these compounds as antimicrobial agents (Lahtinen et al., 2014).

Synthesis of Heterocyclic Compounds

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the compound of interest. This research is indicative of the compound's role in developing novel antimicrobial agents and its versatility in synthesizing diverse heterocyclic structures (Darwish et al., 2014).

Inhibitory Applications in Medicinal Chemistry

Research on similar compounds has been conducted in the context of their inhibitory properties, particularly in medicinal chemistry. Studies like those by Gangjee et al. (2008) on dual inhibitors for thymidylate synthase and dihydrofolate reductase demonstrate the potential application of such compounds in developing novel therapeutics (Gangjee et al., 2008).

Structural Analysis in Drug Design

The compound's potential application in drug design is highlighted by studies focusing on its molecular structure, bonding interactions, and implications in drug development. For instance, Mary et al. (2020) investigated a related compound's molecular structure, drug likeness, and molecular docking analysis, providing a basis for its application in antiviral drug design, specifically against COVID-19 (Mary et al., 2020).

properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S3/c1-11-12(2)30-18-16(11)17(26)22-19(23-18)29-10-15(25)21-13-6-8-14(9-7-13)31(27,28)24-20(3,4)5/h6-9,24H,10H2,1-5H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKYUSPUPWWSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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